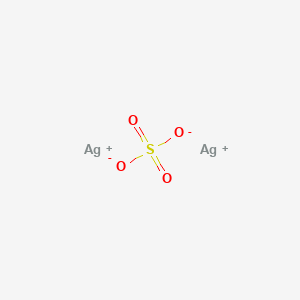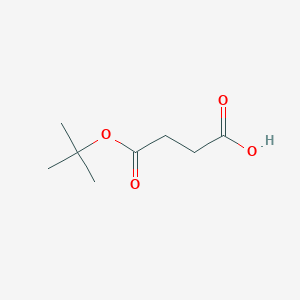
mono-tert-Butyl succinate
Descripción general
Descripción
Synthesis Analysis
Mono-tert-butyl succinate and its derivatives have been synthesized through different methods. For instance, Kostikov et al. (2012) described the synthesis of N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate ([(18)F]SiFB), a novel synthon for one-step labeling of proteins, using an (18)F-(19)F isotopic exchange technique (Kostikov et al., 2012). Another example is the work by Liu et al. (2018) on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for certain statins, using carbonyl reductase from Rhodosporidium toruloides (Liu et al., 2018).
Molecular Structure Analysis
The molecular structure of mono-tert-butyl succinate derivatives plays a crucial role in their chemical properties and applications. For instance, the structure of N-succinimidyl 3-(di-tert-butyl[(18)F]fluorosilyl)benzoate influenced its suitability for protein labeling as explored by Kostikov et al. (2012) (Kostikov et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving mono-tert-butyl succinate derivatives are diverse. Kostikov et al. (2012) demonstrated the use of [(18)F]SiFB in the labeling of various proteins, showcasing its reactivity and utility in bioconjugation chemistry (Kostikov et al., 2012). Similarly, the study by Liu et al. (2018) on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate illustrates the enzymatic transformation capabilities of mono-tert-butyl succinate derivatives (Liu et al., 2018).
Physical Properties Analysis
The physical properties of mono-tert-butyl succinate derivatives, such as solubility, melting point, and boiling point, are critical for their practical applications. These properties are often determined by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other substances, are essential for the practical use of mono-tert-butyl succinate derivatives. Studies like those by Kostikov et al. (2012) and Liu et al. (2018) provide insights into these properties, particularly in the context of bioconjugation and enzymatic synthesis (Kostikov et al., 2012); (Liu et al., 2018).
Aplicaciones Científicas De Investigación
Testicular Effects and Zinc Metabolism : Mono-tert-butyl esters of o-phthalic acid, including mono-tert-Butyl succinate, have been studied for their effects on testicular atrophy and zinc metabolism in rats. Notably, mono-tert-butyl esters did not induce testicular atrophy, unlike other isomers, but they did alter zinc metabolism (Foster et al., 1981).
Insulinotropic Potential : In research exploring the insulin secretory response to various esters of succinic acid, including mono-tert-Butyl succinate, it was found that these esters have different insulinotropic potentials, which could be relevant in the treatment of non-insulin-dependent diabetes mellitus (Ladrière et al., 1998).
Oxidative Damage in Hepatocytes : Studies have shown that tert-butyl hydroperoxide, a related compound, can cause oxidative damage in rat hepatocytes, suggesting potential implications for compounds like mono-tert-Butyl succinate in cellular oxidative stress and toxicity studies (Červinková et al., 2009).
Chemoselective Synthesis and Regioselectivity : Research has demonstrated the efficacy of tert-butyl hypochlorite, a related compound, in the mono-chlorination of aromatic compounds, suggesting potential applications in synthetic chemistry for mono-tert-Butyl succinate as well (Smith et al., 1999).
Enantioselective Syntheses in Organic Chemistry : The enantioselective synthesis of orthogonally protected tricarballylic acid esters, including derivatives of mono-tert-Butyl succinate, has been explored, indicating its utility in the field of organic synthesis (Harmat et al., 2000).
Solid-State Photochemistry : Studies on N-(tert-butyl)succinimide, a compound structurally related to mono-tert-Butyl succinate, have provided insights into intramolecular hydrogen atom abstraction in solid-state photochemistry (Fu et al., 1994).
Polymer Synthesis : Research into polymers functionalized with terminal anhydride groups, using techniques such as anionic polymerization with di-tert-butyl maleate (related to mono-tert-Butyl succinate), highlights potential applications in polymer science (Cernohous et al., 1997).
Coating Applications : Studies on co- and terpolyesters, which include derivatives of mono-tert-Butyl succinate, for coating applications, demonstrate its utility in developing biobased materials for industrial applications (Noordover et al., 2006).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOCFIOYWNCGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399798 | |
| Record name | mono-tert-Butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mono-tert-Butyl succinate | |
CAS RN |
15026-17-2 | |
| Record name | mono-tert-Butyl succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

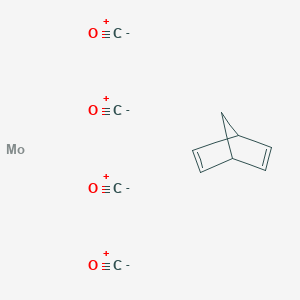
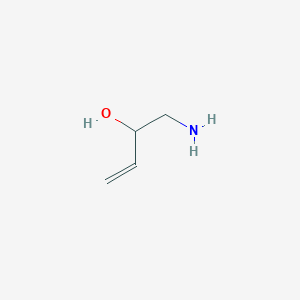
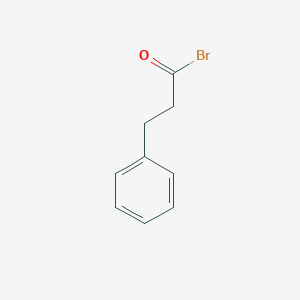
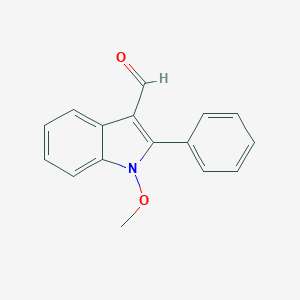
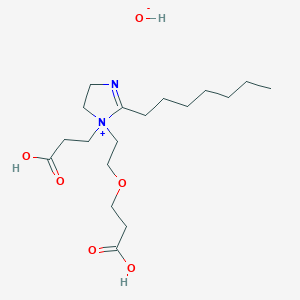
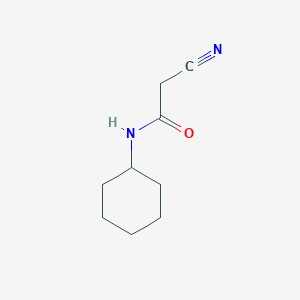
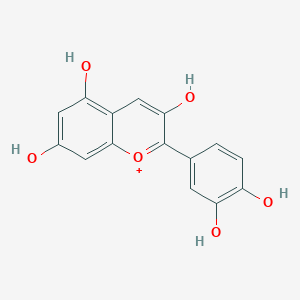
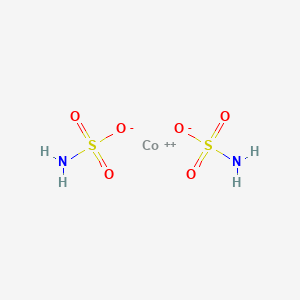
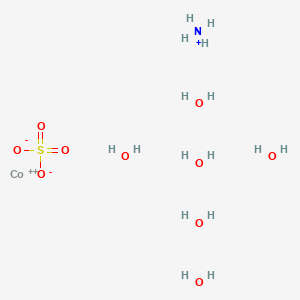
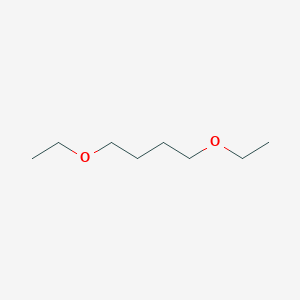
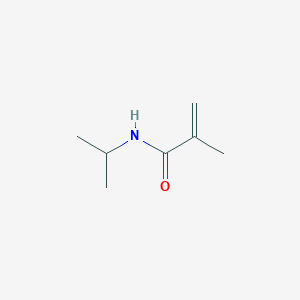
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

